molecular formula C18H26O3 B1326078 Ethyl 6-(4-butylphenyl)-6-oxohexanoate CAS No. 951888-70-3

Ethyl 6-(4-butylphenyl)-6-oxohexanoate

Cat. No. B1326078
M. Wt: 290.4 g/mol
InChI Key: XZYVEGCUONKTEE-UHFFFAOYSA-N
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Description

Compounds like “Ethyl 6-(4-butylphenyl)-6-oxohexanoate” often belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the hydroxyl group has been replaced by an alkyl or other organic group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, which is the reaction of a carboxylic acid and an alcohol in the presence of a catalyst . Another common method for synthesizing similar compounds is the Suzuki-Miyaura coupling, which is a type of palladium-catalyzed cross coupling reaction .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a carboxylic ester functional group, which consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions, including hydrolysis, oxidation, and various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethyl 6-(4-butylphenyl)-6-oxohexanoate” would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis Applications

Ethyl 6-(4-butylphenyl)-6-oxohexanoate, and similar compounds, play a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of statin precursors. Tararov, König, and Börner (2006) describe its use in the large-scale preparation of key intermediates in statin synthesis (Tararov, König, & Börner, 2006). Moreover, its derivatives have been involved in the study of crystal and molecular structures, as outlined by Kaur et al. (2012) (Kaur et al., 2012).

Chemical Structure Analysis

The chemical structure of Ethyl 6-(4-butylphenyl)-6-oxohexanoate and its analogs are of significant interest in structural chemistry. Kumar et al. (2014) conducted water-mediated synthesis and spectral studies on similar compounds, demonstrating the importance of such chemicals in structural analysis (Kumar et al., 2014).

Role in Catalytic Processes

This compound has also been used to study various catalytic processes. For example, Gopalan and Jacobs (1990) explored its use in the reduction of alkyl 6-chloro-3-oxohexanoates, an important step in the synthesis of α-lipoic acid, which is a significant biochemical cofactor (Gopalan & Jacobs, 1990).

Novel Synthesis Applications

In the field of novel synthesis, such compounds have been utilized to develop new methods and intermediates. For example, Zhu, Lan, and Kwon (2003) reported on the synthesis of highly functionalized tetrahydropyridines using similar compounds, showcasing the versatility of these chemicals in innovative chemical synthesis (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

The safety and hazards associated with a compound like “Ethyl 6-(4-butylphenyl)-6-oxohexanoate” would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for any specific compound to understand its potential hazards .

properties

IUPAC Name

ethyl 6-(4-butylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYVEGCUONKTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295251
Record name Ethyl 4-butyl-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-butylphenyl)-6-oxohexanoate

CAS RN

951888-70-3
Record name Ethyl 4-butyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-butyl-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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